molecular formula C30H22O10 B113483 Neochamaejasmin B CAS No. 90411-12-4

Neochamaejasmin B

Cat. No.: B113483
CAS No.: 90411-12-4
M. Wt: 542.5 g/mol
InChI Key: RNQBLQALVMHBKH-JQYHKRKISA-N
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Description

Neochamaejasmin B is a naturally occurring biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant widely distributed in Mongolia, Tibet, and northern parts of China. This compound is known for its diverse biological activities, including antiviral, antitumor, and antibacterial properties .

Scientific Research Applications

Neochamaejasmin B has a wide range of scientific research applications:

Mechanism of Action

Safety and Hazards

Neochamaejasmin B is described as toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Neochamaejasmin B interacts with various biomolecules in biochemical reactions. It has been found to inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This inhibition occurs in a concentration-dependent manner . The compound has a higher affinity to P-gp than to Lig1, another compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cell growth and is cytotoxic to AW1 cells, which are neuronal cells of Helicoverpa zea, in a dose-dependent manner . It also influences cell function by inducing apoptosis in these cells through a caspase-10-dependent mechanism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It induces apoptosis in cells by increasing the activity of caspase-3 and caspase-10 . It also causes a decline in the mitochondrial membrane potential (MMP) and increases the levels of Bax, a pro-apoptotic protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It inhibits the P-gp-mediated efflux in a concentration-dependent manner

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been found that this compound is cytotoxic to AW1 cells in a dose-dependent manner .

Transport and Distribution

This compound is known to inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells This suggests that it may interact with transporters or binding proteins within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Neochamaejasmin B can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic route typically involves the coupling of two flavonoid units through a C-3/C-3" linkage. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the biflavonoid structure .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the dried roots of Stellera chamaejasme L. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The yield and purity of this compound can be optimized through careful control of extraction parameters and purification methods .

Chemical Reactions Analysis

Types of Reactions: Neochamaejasmin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Uniqueness of Neochamaejasmin B: this compound is unique due to its specific C-3/C-3" biflavonoid structure and its ability to inhibit P-glycoprotein, making it a promising candidate for overcoming multidrug resistance in cancer therapy .

Properties

IUPAC Name

(2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBLQALVMHBKH-JQYHKRKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316323
Record name Neochamaejasmin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90411-12-4
Record name Neochamaejasmin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90411-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neochamaejasmin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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